molecular formula C14H13FO B6373007 4-(2,3-Dimethylphenyl)-3-fluorophenol CAS No. 1261997-24-3

4-(2,3-Dimethylphenyl)-3-fluorophenol

Cat. No.: B6373007
CAS No.: 1261997-24-3
M. Wt: 216.25 g/mol
InChI Key: YTPIGIHLOMYYIB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylboronic acid and 3-fluorophenol.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2,3-dimethylphenylboronic acid is coupled with 3-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-(2,3-dimethylphenyl)-3-fluorobenzaldehyde.

    Reduction: Formation of 4-(2,3-dimethylphenyl)-3-hydroxybenzene.

    Substitution: Formation of 4-(2,3-dimethylphenyl)-3-chlorophenol or 4-(2,3-dimethylphenyl)-3-iodophenol.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylphenyl)-3-chlorophenol
  • 4-(2,3-Dimethylphenyl)-3-bromophenol
  • 4-(2,3-Dimethylphenyl)-3-iodophenol

Uniqueness

4-(2,3-Dimethylphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-4-3-5-12(10(9)2)13-7-6-11(16)8-14(13)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIGIHLOMYYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684120
Record name 2-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-24-3
Record name 2-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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